molecular formula C19H19ClN4S B12005849 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12005849
M. Wt: 370.9 g/mol
InChI Key: ZPZFHGWBIQVNMC-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .

Comparison with Similar Compounds

When compared to other triazole derivatives, 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19ClN4S

Molecular Weight

370.9 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19ClN4S/c1-19(2,3)15-8-4-13(5-9-15)12-21-24-17(22-23-18(24)25)14-6-10-16(20)11-7-14/h4-12H,1-3H3,(H,23,25)/b21-12+

InChI Key

ZPZFHGWBIQVNMC-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.